molecular formula C11H13FINO B14077451 N,N-diethyl-2-fluoro-6-iodobenzamide

N,N-diethyl-2-fluoro-6-iodobenzamide

Cat. No.: B14077451
M. Wt: 321.13 g/mol
InChI Key: ZDOSXLLREQSHDE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-fluoro-6-iodobenzamide: is an organic compound with a unique structure that includes both fluorine and iodine atoms attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-6-iodobenzoic acid with diethylamine under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of N,N-diethyl-2-fluoro-6-iodobenzamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-fluoro-6-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

Chemistry: N,N-diethyl-2-fluoro-6-iodobenzamide is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create new drug candidates with improved efficacy and selectivity .

Industry: The compound is also used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-fluoro-6-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

  • N,N-diethyl-2-fluorobenzamide
  • N,N-diethyl-6-iodobenzamide
  • N,N-diethyl-2-chloro-6-iodobenzamide

Comparison: N,N-diethyl-2-fluoro-6-iodobenzamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the benzamide core. This dual substitution can impart distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can be advantageous in various applications .

Properties

Molecular Formula

C11H13FINO

Molecular Weight

321.13 g/mol

IUPAC Name

N,N-diethyl-2-fluoro-6-iodobenzamide

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3

InChI Key

ZDOSXLLREQSHDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1I)F

Origin of Product

United States

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